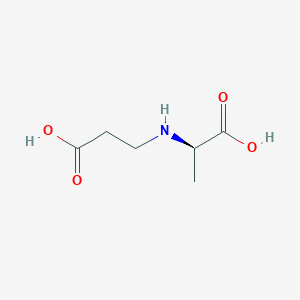
Tetraethyl oxirane-2,2,3,3-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethyl oxirane-2,2,3,3-tetracarboxylate is an organic compound with a unique structure characterized by an oxirane ring substituted with four carboxylate groups and four ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraethyl oxirane-2,2,3,3-tetracarboxylate typically involves the reaction of ethyl diazoacetate with ethyl acrylate in the presence of a catalyst such as rhodium acetate. The reaction proceeds through a cyclopropanation mechanism, followed by ring expansion to form the oxirane ring. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tetraethyl oxirane-2,2,3,3-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions include diols, carboxylic acids, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Tetraethyl oxirane-2,2,3,3-tetracarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and coatings due to its reactive oxirane ring and carboxylate groups
Mechanism of Action
The mechanism of action of tetraethyl oxirane-2,2,3,3-tetracarboxylate involves its ability to undergo ring-opening reactions, which can interact with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biological molecules and pathways. This reactivity is exploited in drug design and material science .
Comparison with Similar Compounds
Similar Compounds
Tetraethyl oxirane-2,2,3,3-tetramethyl: Similar structure but with methyl groups instead of carboxylate groups.
Tetraethyl oxirane-2,2,3,3-tetraphenyl: Contains phenyl groups instead of carboxylate groups.
Tetraethyl oxirane-2,2,3,3-tetrafluoro: Fluorine atoms replace the carboxylate groups
Uniqueness
Tetraethyl oxirane-2,2,3,3-tetracarboxylate is unique due to its combination of an oxirane ring with four carboxylate groups, providing both reactivity and functionality. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
3298-44-0 |
|---|---|
Molecular Formula |
C14H20O9 |
Molecular Weight |
332.30 g/mol |
IUPAC Name |
tetraethyl oxirane-2,2,3,3-tetracarboxylate |
InChI |
InChI=1S/C14H20O9/c1-5-19-9(15)13(10(16)20-6-2)14(23-13,11(17)21-7-3)12(18)22-8-4/h5-8H2,1-4H3 |
InChI Key |
BGDAYFOIACJXHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(O1)(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


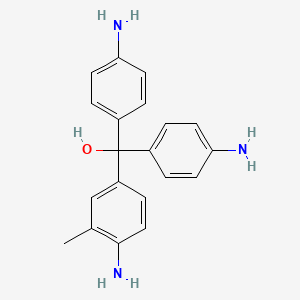
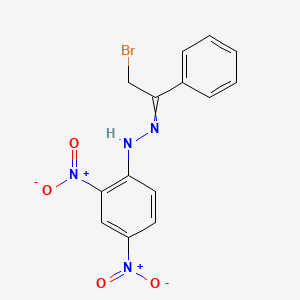


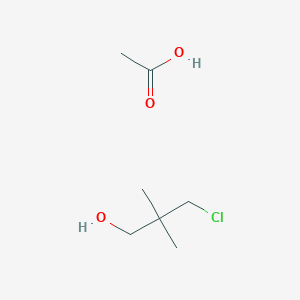
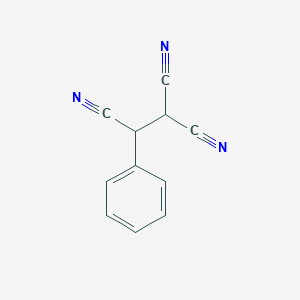
![Acetonitrile, [(4-nitrobenzoyl)oxy]-](/img/structure/B14749595.png)
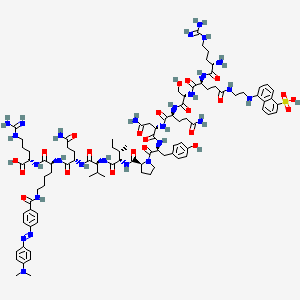
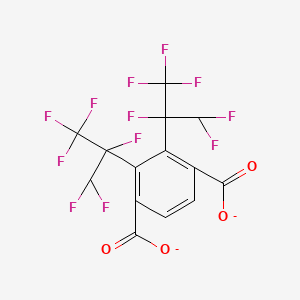
![2H,10H-Fluoreno[1,2-D][1,3]dioxole](/img/structure/B14749634.png)
![4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide](/img/structure/B14749651.png)
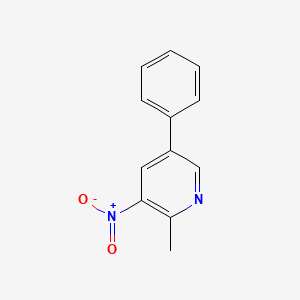
![N-[3-[2-(dimethylamino)ethyldisulfanyl]propyl]-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B14749657.png)
